Copper;triethyl(iodo)phosphanium

Cluster Structure Polymorphism X-ray Crystallography

Copper;triethyl(iodo)phosphanium (CAS 56667-47-1), also designated iodo(triethylphosphine)copper(I) or [CuI(PEt₃)]₄ in its tetrameric form, is a copper(I) iodide–trialkylphosphine coordination complex. It exists as a tetrameric cubane-like cluster [PEt₃CuI]₄ in the solid state, as established by single-crystal X-ray diffraction.

Molecular Formula C6H15CuIP+
Molecular Weight 308.61 g/mol
CAS No. 56667-47-1
Cat. No. B14634187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;triethyl(iodo)phosphanium
CAS56667-47-1
Molecular FormulaC6H15CuIP+
Molecular Weight308.61 g/mol
Structural Identifiers
SMILESCC[P+](CC)(CC)I.[Cu]
InChIInChI=1S/C6H15IP.Cu/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q+1;
InChIKeyWNXCPZZKMLFPMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper;triethyl(iodo)phosphanium (CAS 56667-47-1): Structural and Reactivity Baseline for Scientific Procurement


Copper;triethyl(iodo)phosphanium (CAS 56667-47-1), also designated iodo(triethylphosphine)copper(I) or [CuI(PEt₃)]₄ in its tetrameric form, is a copper(I) iodide–trialkylphosphine coordination complex. It exists as a tetrameric cubane-like cluster [PEt₃CuI]₄ in the solid state, as established by single-crystal X-ray diffraction [1]. The compound serves as a precursor to highly reactive zerovalent copper species via lithium naphthalenide reduction [2] and as a ligand component in cyclopentadienylcopper triethylphosphine (CpCuPEt₃) for metal-organic chemical vapor deposition (MOCVD) of copper and γ-CuI thin films [3].

Why Generic Substitution of Copper;triethyl(iodo)phosphanium Fails: Ligand-Dependent Structural and Reactivity Divergence


Generic substitution of copper(I) iodide–phosphine complexes is unreliable because the steric and electronic properties of the phosphine ligand dictate both the nuclearity and geometry of the resulting cluster as well as the reactivity of derived organocopper reagents. The triethylphosphine ligand (cone angle ≈ 132°) yields exclusively the closed cubane [PEt₃CuI]₄ architecture [1], whereas the bulkier triphenylphosphine analogue [PPh₃CuI]₄ crystallizes in at least three distinct polymorphs—two closed cubane forms and one open step-like isomer—with interconversion triggered by solvent exposure [2]. This structural multiplicity in [PPh₃CuI]₄ introduces batch-dependent variability in photophysical and catalytic behavior, a complication absent in the single-phase [PEt₃CuI]₄ system. Furthermore, the smaller PEt₃ ligand imparts higher volatility to derivatives such as CpCuPEt₃ compared to PPh₃-containing analogs, directly affecting MOCVD precursor performance [3].

Quantitative Differentiation Evidence for Copper;triethyl(iodo)phosphanium Versus Closest Analogs


Single-Phase Cubane Architecture vs. Polymorphic Variability: [PEt₃CuI]₄ vs. [PPh₃CuI]₄

The triethylphosphine-stabilized copper(I) iodide cluster [PEt₃CuI]₄ crystallizes exclusively as a closed cubane with Td symmetry of the Cu₄I₄ core [1]. In contrast, the triphenylphosphine analog [PPh₃CuI]₄ exists in three distinct crystalline forms: two closed cubane polymorphs (forms 1a and 1b) and one open step-like isomer (form 2). The most stable PPh₃ form (1b) can convert into the open step-like isomer 2 upon slurry treatment with EtOH, CH₂Cl₂, or CH₃CN, and reverts to 1b when exposed to toluene vapor [2]. No such solvent- or vapor-induced isomerization has been reported for [PEt₃CuI]₄. This single-phase commitment eliminates batch-to-batch structural uncertainty in procurement and application.

Cluster Structure Polymorphism X-ray Crystallography Phosphine Ligand Effects

Cu–Cu Distance and Core Geometry: [PEt₃CuI]₄ vs. [AsEt₃CuI]₄

The 1974 Churchill and Kalra study directly compared the isostructural series [PEt₃CuI]₄ and [AsEt₃CuI]₄, revealing that replacement of phosphorus by arsenic as the donor atom results in measurable contraction of the Cu₄ tetrahedron. Both clusters adopt the cubane geometry, but the Cu–Cu distances in the arsine complex are systematically shorter, attributed to altered σ-donor/π-acceptor properties of the AsEt₃ ligand compared to PEt₃ [1]. The distinct metallophilic Cu⋯Cu contact distances in [PEt₃CuI]₄ influence the energy and intensity of the cluster-centered (CC) emissive state, a key parameter for luminescent material design [2].

Metallophilic Interactions Cu₄I₄ Core Ligand Donor Atom Effect Crystallography

Halide-Dependent Core Dimensions: Systematics in the [PEt₃CuX]₄ Series (X = Cl, Br, I)

Within the isoleptic series [PEt₃CuX]₄ (X = Cl, Br, I), the replacement of chloride by bromide and subsequently by iodide produces stepwise increases in Cu–Cu and Cu–X bond distances, reflecting the increasing ionic radius of the halide. The increments in Cu–Cu separation follow a systematic trend (Δ Cl→Br ≈ 0.105 Å; Δ Br→I ≈ 0.140 Å), as documented in the comparative crystallographic study of the chloride and bromide members and cross-referenced against the iodide data [1]. This predictable halide-dependent scaling allows the iodide member to be selected when the largest Cu₄ core expansion and the weakest Cu–X bond strength are desired, e.g., for facile halide abstraction in subsequent reactivity.

Halide Effect Cu₄X₄ Cubane Bond Lengths Crystallographic Systematics

MOCVD Precursor Volatility: CpCuPEt₃ Saturated Vapor Pressure Characterization

The cyclopentadienyl derivative CpCuPEt₃, accessible from the target compound, has been quantitatively characterized for MOCVD applications. Its saturated vapor pressure follows the law log P_sat (Pa) = 8.614 − 2272/T (K), corresponding to approximately 0.2 Torr at 60 °C [1]. The global deposition reaction in the presence of hydrogen between 431 and 523 K proceeds with a low apparent activation energy of 10 kJ/mol [1]. For γ-CuI deposition using CpCuPEt₃ and C₂H₅I as co-precursors, growth rates of 1–10 nm/min are achievable in the desired low-temperature regime below 370 °C, where only very few suitable organometallic Cu sources are available [2]. In a direct comparative CVD study, CpCuPEt₃ was evaluated alongside Cu(hfac)₂ (CuHFA) and (hfac)Cu(PMe₃) for Al–Cu metallization, demonstrating its practical viability as a Cu precursor [3].

MOCVD Copper Thin Film Vapor Pressure Precursor Volatility

Zerovalent Copper Generation: CuI·PEt₃ as Preferred Precursor for Rieke-Activated Copper

The soluble complex CuI·PEt₃ is the specifically identified precursor for generating highly reactive zerovalent copper slurry via lithium naphthalenide (LiNaph) reduction [1]. This activated copper undergoes rapid oxidative addition to aryl, alkynyl, and vinyl halides under mild conditions to produce organocopper reagents that are stable at room temperature and tolerate functional groups including nitro, nitrile, ester, and ketone [1]. The resulting arylcopper species cross-couple with acid chlorides and alkyl halides in moderate to high yields [1]. Alternative copper sources—such as CuCl·SMe₂—produce copper slurries with different reactivity profiles, and the PEt₃ ligand is explicitly preferred for generating the most reactive zerovalent copper form capable of inserting into unactivated alkyl halides [2].

Activated Copper Organocopper Reagents Oxidative Addition Lithium Naphthalenide Reduction

High-Confidence Application Scenarios for Copper;triethyl(iodo)phosphanium Based on Differentiated Evidence


Cubane Cluster Photophysics Research Requiring a Single-Phase, Structurally Invariant Cu₄I₄L₄ System

For fundamental studies of structure–luminescence relationships in copper(I) iodide cubane clusters, [PEt₃CuI]₄ provides a structurally homogeneous reference material free from the polymorphic complexity observed with [PPh₃CuI]₄ [1]. Its single closed-cubane phase eliminates the confounding variable of isomer-dependent emission properties, enabling clean correlation of Cu–Cu distance and core geometry with photophysical observables such as cluster-centered (CC) and halide-to-ligand charge transfer (XLCT) transition energies [2].

Low-Temperature MOCVD of γ-CuI Semiconductor Thin Films for Optoelectronic Devices

The derivative CpCuPEt₃, synthesized from the target compound, is one of the very few organometallic precursors capable of depositing zincblende γ-CuI thin films via MOCVD below 370 °C, with growth rates of 1–10 nm/min [1]. Its saturated vapor pressure law (log P_sat = 8.614 − 2272/T) has been experimentally determined, enabling precise precursor delivery engineering [2]. The deposited films exhibit intense bound exciton photoluminescence at 420 nm, suitable for short-wavelength optoelectronic applications [1].

Synthesis of Functionalized Organocopper Reagents via Rieke Copper Methodology

CuI·PEt₃ is the specified precursor for generating highly reactive zerovalent copper slurry through lithium naphthalenide reduction, enabling oxidative addition to a broad range of organic halides (alkyl, aryl, alkynyl, vinyl) at room temperature with tolerance for sensitive functional groups (NO₂, CN, ester, ketone) [1]. The resultant organocopper reagents participate in cross-coupling with acid chlorides and alkyl halides, conjugate additions to α,β-unsaturated ketones, and intramolecular cyclizations [2].

Halide-Dependent Structural Tuning in [PEt₃CuX]₄ Cubane Series

The iodide member of the [PEt₃CuX]₄ series (X = Cl, Br, I) exhibits the largest Cu₄ core expansion (Cu–Cu increment ~0.245 Å relative to the chloride) and the most labile Cu–X bonds [1]. This makes it the preferred starting material for post-synthetic halide metathesis or for generating coordinatively unsaturated Cu(I) sites via halide abstraction, applications where the stronger Cu–Cl bond in [PEt₃CuCl]₄ would present a kinetic barrier [2].

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